2-((4-Fluorophenyl)amino)-1H-purin-6(7H)-one
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Overview
Description
2-((4-Fluorophenyl)amino)-1H-purin-6(7H)-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a purine core substituted with a 4-fluorophenylamino group, making it a subject of study in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Fluorophenyl)amino)-1H-purin-6(7H)-one typically involves the reaction of 4-fluoroaniline with a purine derivative under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the amine bond between the 4-fluoroaniline and the purine core. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-Fluorophenyl)amino)-1H-purin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-((4-Fluorophenyl)amino)-1H-purin-6(7H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-Fluorophenyl)amino)-1H-purin-6(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and specificity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)ethylamine
- 2-(4-Fluorophenyl)-2-(4-fluorophenylamino)acetonitrile
Uniqueness
2-((4-Fluorophenyl)amino)-1H-purin-6(7H)-one is unique due to its purine core, which is not commonly found in similar compounds. This structural feature contributes to its distinct chemical and biological properties, making it a compound of interest in various research fields.
Properties
CAS No. |
131933-80-7 |
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Molecular Formula |
C11H8FN5O |
Molecular Weight |
245.21 g/mol |
IUPAC Name |
2-(4-fluoroanilino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C11H8FN5O/c12-6-1-3-7(4-2-6)15-11-16-9-8(10(18)17-11)13-5-14-9/h1-5H,(H3,13,14,15,16,17,18) |
InChI Key |
PMAXALSSLOGZST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC3=C(C(=O)N2)NC=N3)F |
Origin of Product |
United States |
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